2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2
Description
Significance of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) in Chemical and Biochemical Sciences
The importance of the labeled compound is intrinsically linked to the properties and prevalence of its unlabeled counterpart, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, commonly known as HDMF or Furaneol (B68789)®.
Overview of the Parent Compound's Role as a Biochemical Intermediate and Natural Product
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) is a naturally occurring organic compound that is highly regarded for its sweet, caramel-like or strawberry-like aroma. researchgate.netnih.gov It is considered a key flavor compound in a wide variety of fruits, including strawberries, pineapples, raspberries, and tomatoes. researchgate.netscribd.com Beyond its role as a flavorant, HDMF is also a significant product of the Maillard reaction, a form of non-enzymatic browning that occurs when amino acids and reducing sugars react at elevated temperatures during the cooking and processing of food. nih.govethz.chmdpi.com
In biological systems, HDMF is not just a passive product but an active biochemical intermediate. In plants and some microorganisms, it is synthesized through specific enzymatic pathways. researchgate.netethz.ch Research in strawberries, for instance, has identified D-fructose-1,6-diphosphate as the natural precursor in its biosynthetic pathway. ethz.chnih.gov The formation of HDMF in yeasts like Zygosaccharomyces rouxii has also been studied, highlighting its role in the fermentation processes that contribute to the flavor profiles of products like soy sauce. nih.gov The compound also exists in glycosidically bound forms, which act as flavor precursors. scribd.com
Rationale for Isotopic Labeling with 13C2 in Academic Inquiry
Isotopic labeling is a technique used to track the journey of an atom or a group of atoms through a reaction or a metabolic pathway. americanchemicalsuppliers.com By replacing a common isotope with a rarer, heavier one, researchers can follow the labeled molecule and its fragments. The choice of Carbon-13 (¹³C) as a label is particularly advantageous because it is a stable, non-radioactive isotope of carbon, the backbone of organic and biological molecules. researchgate.net This stability allows for its safe use in a wide range of experiments without the concerns associated with radioactive isotopes. rsc.org
The specific labeling with two ¹³C atoms (¹³C₂) in 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 provides a distinct mass signature. This dual labeling is crucial for several reasons:
Enhanced Detection: It creates a product that is two mass units heavier than the natural compound, making it easily distinguishable in mass spectrometry analysis. nih.gov
Fragmentation Analysis: In mechanistic studies, if the molecule breaks apart, the presence of one or both ¹³C atoms in the fragments can reveal how the carbon skeleton rearranges during the reaction. rsc.org
Reduced Ambiguity: Using a ¹³C₂ label helps to differentiate the labeled compound from naturally occurring molecules that might contain a single ¹³C atom (natural abundance is ~1.1%). hpst.cz
This strategic labeling makes this compound an ideal tracer for sophisticated chemical and biological investigations.
Scope of Research on this compound
The application of this labeled compound is focused and impactful, primarily enhancing the precision and depth of research in three key areas.
Contributions to Mechanistic Organic Chemistry and Reaction Pathway Elucidation
In mechanistic chemistry, understanding the precise sequence of bond-breaking and bond-forming events is fundamental. Isotope labeling is a classic tool for this purpose. researchgate.net By synthesizing a starting material with a ¹³C₂ label and then analyzing the position of these labels in the final products, chemists can deduce the reaction mechanism.
For example, if this compound (labeled at the two methyl carbons) were subjected to a degradation reaction, the location of the ¹³C atoms in the resulting smaller molecules would confirm or disprove proposed reaction pathways. Mass spectrometry would be the key analytical technique, where the mass-to-charge ratio of fragments would be monitored.
Interactive Table: Illustrative Mass Spectrometry Fragmentation Data for Mechanistic Analysis The following table demonstrates hypothetical fragmentation data from a mass spectrometry experiment designed to study the degradation of HDMF-13C2. The presence of the +2 mass shift in specific fragments would allow researchers to trace the fate of the labeled methyl groups.
Advancements in Metabolic Pathway Elucidation and Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic pathways within living cells. mdpi.comnih.gov In a typical ¹³C-MFA experiment, cells are fed a substrate labeled with ¹³C, such as ¹³C-glucose. researchgate.net The labeled carbon atoms are then incorporated into various metabolites as they move through the cell's metabolic network.
While typically a simple labeled substrate is used, introducing a complex labeled molecule like this compound could be used in specialized studies to trace its specific metabolic fate in an organism that consumes it. Researchers could track the ¹³C₂ label to see if the furanone ring is opened, if the methyl groups are transferred, or if the entire molecule is conjugated and excreted. This provides a clear picture of how this important flavor compound is processed biologically. nih.govethz.ch The distribution of ¹³C in downstream metabolites, measured by MS or NMR, allows for the calculation of pathway fluxes. mdpi.com
Developments in Quantitative Analytical Science and Isotope Dilution Methods
Perhaps the most significant and widespread application of this compound is as an internal standard for quantitative analysis using the isotope dilution method, specifically Stable Isotope Dilution Analysis (SIDA). americanchemicalsuppliers.comcnr.it This is considered the gold standard for accurate quantification, especially in complex matrices like food, beverages, and biological samples. researchgate.net
The principle is straightforward: a known amount of the ¹³C₂-labeled standard is added to a sample containing an unknown amount of the natural (unlabeled) HDMF. The labeled and unlabeled compounds are chemically identical, so they behave the same way during sample preparation, extraction, and analysis. cnr.it Any loss of the analyte during these steps will be matched by a proportional loss of the labeled standard.
By measuring the ratio of the labeled to unlabeled compound in the final analysis (typically by LC-MS or GC-MS), the original concentration of the natural HDMF can be calculated with very high precision and accuracy, as the ratio is unaffected by sample loss or variations in instrument response. americanchemicalsuppliers.comresearchgate.net
Interactive Table: Example Calibration Data for Isotope Dilution Analysis This table illustrates the type of data generated to create a calibration curve for a SIDA experiment. The consistent ratio of the instrument response to the concentration ratio demonstrates the linearity and reliability of the method.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,5-di((113C)methyl)furan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAXVXBDKKUCGI-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=C(O1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1C(=O)C(=C(O1)[13CH3])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Biosynthetic Pathways and Formation Mechanisms Utilizing 2,5 Dimethyl 4 Hydroxy 3 2h Furanone 13c2
Tracing Carbon Flux in Biological Systems with 13C2-Labeled Precursors
Isotope tracer experiments are a powerful tool for mapping metabolic fluxes in living organisms. researchgate.net By supplying a 13C-labeled substrate, such as [1,2-13C2]D-glucose, and analyzing the labeling pattern of downstream metabolites, the flow of carbon through various metabolic pathways can be quantified. This methodology has been crucial in understanding the biosynthesis of HDMF in both plants and microorganisms.
Investigation of Primary Metabolic Routes to Furanone Structures in Plants (e.g., Strawberry)
In strawberries (Fragaria x ananassa), HDMF is a key contributor to the characteristic ripe fruit aroma. nih.gov Early studies identified carbohydrates as the natural precursors. researchgate.net Isotope-labeling experiments have been fundamental in elucidating the specific pathways.
Research has shown that D-fructose-1,6-bisphosphate, an intermediate of glycolysis, is a natural progenitor of HDMF in strawberry fruit. nih.govnih.gov Studies using D-[U-13C]fructose demonstrated that the entire carbon skeleton of fructose (B13574) is converted into HDMF. nih.gov Further experiments with D-[2-2H]glucose confirmed the involvement of the enzyme phosphohexose isomerase, solidifying the role of D-fructose-6-phosphate as a key precursor. nih.gov The biosynthesis proceeds through a series of enzymatic steps, including the action of a quinone oxidoreductase (FaQR) which catalyzes the formation of HDMF from its immediate precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govcsic.esresearchgate.net The concentration of HDMF and its derivatives increases significantly during the ripening stages of the fruit. csic.es
| Labeled Precursor Used | Key Enzyme/Intermediate Identified | Conclusion | Reference |
|---|---|---|---|
| D-[U-13C]fructose | D-fructose | Demonstrated the transformation of the complete carbon chain of fructose into HDMF. | nih.gov |
| D-[2-2H]glucose | Phosphohexose isomerase, D-fructose-6-phosphate | Confirmed the role of D-fructose-6-phosphate as a natural precursor to HDMF. | nih.gov |
| Not specified (Enzyme activity studies) | Fragaria x ananassa quinone oxidoreductase (FaQR) | Identified FaQR as the enzyme that catalyzes the final step in HDMF biosynthesis from HMMF. | csic.esresearchgate.net |
Pathways in Microorganisms (e.g., Yeast)
Certain yeasts, particularly of the genus Zygosaccharomyces, are known to produce significant amounts of furanones. nih.govnih.gov Similar to plants, D-fructose-1,6-bisphosphate (FBP) has been identified as a crucial precursor for HDMF formation in Zygosaccharomyces rouxii. nih.govnih.govresearchgate.net Interestingly, while the yeast can grow on D-glucose, HDMF is only produced when FBP is added to the medium, indicating that exogenously supplied FBP is transformed into the furanone. nih.govnih.gov
The formation process in Z. rouxii appears to be a combination of chemical and enzymatic steps. nih.gov An intermediate, 4,5-dihydroxy-2,3-pentanedione, is believed to form chemically from FBP in the culture medium, which is then enzymatically converted to HDMF by the yeast cells. nih.gov Studies using cytosolic extracts from Z. rouxii have confirmed that the necessary enzymes for this conversion are present within the yeast. nih.gov Isotope labeling experiments in various yeasts, including Saccharomyces cerevisiae, using 13C-labeled glucose and amino acids, have been pivotal for general metabolic flux analysis, which provides the foundational understanding of how precursors like FBP are generated through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.govdtu.dk
Mechanistic Studies of Non-Enzymatic Formation Processes
HDMF is also formed non-enzymatically during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. researchgate.netwikipedia.org Isotope labeling is a powerful technique to unravel the intricate mechanisms of this reaction. nih.gov
Insights into Maillard Reaction Pathways Using 13C2-Labeled Reactants
The Maillard reaction involves numerous steps, including condensation, rearrangement, dehydration, and fragmentation, leading to a plethora of products. wikipedia.orgsandiego.edu Using reactants specifically labeled with 13C, such as [1-13C]-D-glucose or [3-13C]-L-alanine, allows researchers to trace the origin of each carbon atom in the final HDMF molecule. imreblank.chacs.orgimreblank.ch
Studies reacting labeled pentoses (e.g., [1-13C]-D-xylose) with amino acids like glycine (B1666218) and alanine (B10760859) have provided detailed insights. imreblank.chimreblank.ch These experiments demonstrate that furanones can be formed through different mechanisms. For example, norfuraneol (lacking the C2-methyl group) is formed directly from the pentose carbon skeleton. In contrast, the formation of HDMF (referred to as furaneol (B68789) in some Maillard reaction literature) from a pentose requires an additional carbon atom. imreblank.ch
Labeling studies have confirmed that this extra carbon is incorporated via Strecker aldehydes, which are derived from amino acids. imreblank.chimreblank.ch For instance, reacting [1-13C]-D-xylose with unlabeled alanine generates doubly labeled HDMF, indicating a C5 (from xylose) + C1 (from alanine via acetaldehyde) reaction. imreblank.ch This confirms that the amino acid provides the carbon atoms for the alkyl substituents at the C2 position of the furanone ring.
| Labeled Reactants | Primary Furanone Product | Inferred Formation Mechanism | Reference |
|---|---|---|---|
| [1-13C]-D-xylose + Glycine | Singly labeled norfuraneol, Doubly labeled furaneol (HDMF) | Norfuraneol from pentose skeleton. Furaneol via C5 (xylose) + C1 (from glycine) reaction. | imreblank.ch |
| [1-13C]-D-xylose + L-alanine | Singly labeled norfuraneol, Doubly labeled furaneol (HDMF) | Norfuraneol from pentose skeleton. Furaneol via C5 (xylose) + C1 (from alanine) reaction. | imreblank.ch |
| D-glucose + [13C]-L-alanines | Labeled 2,3-pentanedione (B165514) (intermediate) | Participation of C2'-C3' atoms of alanine and a C3 fragment from glucose. | nih.gov |
The use of 13C-labeled precursors is critical for identifying short-lived, reactive Maillard reaction intermediates. nih.gov The general pathway from hexoses is thought to proceed via 1-deoxyosones. imreblank.ch Labeling experiments with D-[13C]glucoses and L-[13C]alanines have helped identify key intermediates like 2,3-pentanedione, which is formed from both glucose and alanine carbon atoms. nih.gov Analysis of the label distribution in such intermediates reveals how the sugar backbone fragments and recombines with components from the amino acid. nih.gov For example, studies have shown that the C3 carbon unit of 2,3-pentanedione can originate from either the C1-C2-C3 or the C4-C5-C6 fragment of D-glucose. nih.gov This level of detail, made possible by 13C labeling, is essential for building accurate models of the complex reaction network that leads to the formation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone.
Thermal Degradation Studies with Labeled Substrates
While direct thermal degradation studies focused solely on 2,5-dimethyl-4-hydroxy-3(2H)-furanone-13C2 are not extensively documented in publicly available research, its application as an internal standard in studies of the Maillard reaction provides significant insights into the thermal generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). The Maillard reaction is a form of non-enzymatic browning that involves a complex cascade of reactions between amino acids and reducing sugars, particularly under the influence of heat. These reactions lead to the formation of a diverse array of flavor and aroma compounds, including HDMF.
In these research settings, this compound is synthesized and used in isotope dilution assays (IDA). acs.org This technique allows for the accurate quantification of the unlabeled HDMF produced during the thermal treatment of various precursor molecules. By adding a known amount of the labeled [13C2]HDMF to the reaction mixture, scientists can overcome challenges related to sample loss or degradation during analysis, thereby obtaining precise measurements of the target compound.
A notable study investigated the formation of HDMF from pentose sugars in Maillard model systems. The researchers synthesized [13C2]HDMF to be used as an internal standard. acs.org This allowed for the quantification of HDMF generated when pentose sugars were heated with specific amino acids. The results demonstrated that the formation of HDMF was significantly influenced by the type of amino acid present, with glycine preferentially leading to its production. acs.org Such studies, while focused on formation, inherently provide information about the thermal degradation of the initial reactants (sugars and amino acids) that lead to the creation of HDMF. The stability of the furanone ring structure under various pH and temperature conditions is also a key factor in these thermal studies. nih.gov
The use of this compound in these quantitative studies is crucial for understanding the efficiency of different thermal degradation pathways of precursors leading to the formation of this important flavor compound.
Determination of Precursor-Product Relationships via Isotopic Profiling
Isotopic profiling, particularly through isotope dilution mass spectrometry (IDMS), is a powerful analytical technique used to establish clear relationships between precursor molecules and the products they form. The use of this compound as an internal standard is a prime example of this application in the study of food chemistry. acs.orgisolife.nl
By employing [13C2]HDMF in an isotope dilution assay, researchers can accurately trace and quantify the amount of unlabeled HDMF formed from specific precursors under controlled conditions. This methodology provides definitive evidence of precursor-product relationships that might otherwise be difficult to ascertain due to the complexity of the chemical environment, such as in food matrices. isolife.nl
A key study in this area focused on the formation of HDMF and a related compound, 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF), from pentose sugars in Maillard model systems. acs.org In this research, stable isotopically labeled internal standards, including [13C2]HDMF, were synthesized to quantify the yields of the target furanones. The experiments involved heating pentose sugars with different amino acids (glycine or L-alanine) at a controlled temperature and pH.
The quantitative data obtained through this isotopic profiling approach confirmed that specific amino acids direct the reaction toward the formation of particular furanones. For instance, the presence of glycine significantly favored the formation of HDMF, while L-alanine promoted the generation of EHMF. acs.org The study also revealed that the formation of both compounds was more favorable in a neutral pH environment (pH 7) compared to a more acidic one (pH 5), especially when an excess of the amino acid was present. acs.org These findings strongly support a proposed mechanism involving a Strecker-assisted chain elongation of the initial pentose sugar. acs.org
The detailed quantitative results from this research underscore the utility of this compound in elucidating precursor-product relationships.
Table 1: Formation of HDMF and EHMF from Pentose Sugars in the Presence of Amino Acids
| Precursor Mixture (per mmol pentose) | Yield of HDMF (µg) | Yield of EHMF (µg) |
| Pentose + Glycine | 2.6 - 5.1 | - |
| Pentose + L-Alanine | - | 6.8 - 10 |
| Data derived from studies on Maillard model systems at 90°C for 1 hour. acs.org |
Advanced Analytical Methodologies for 2,5 Dimethyl 4 Hydroxy 3 2h Furanone 13c2
Mass Spectrometry (MS) Applications
Mass spectrometry stands as the primary technique for the analysis of HDMF, and the availability of ¹³C₂-HDMF has enabled the development of highly sophisticated and reliable methods. These applications primarily fall into two categories: quantitative analysis using Stable Isotope Dilution Assays (SIDA) and qualitative studies involving the elucidation of mass spectral fragmentation pathways.
Stable Isotope Dilution Assay (SIDA) is the gold-standard method for the accurate quantification of volatile and semi-volatile compounds in complex samples. nih.gov The technique involves adding a known quantity of the isotopically labeled analogue—in this case, ¹³C₂-HDMF—to the sample at the earliest stage of preparation. researchgate.net Because the labeled standard possesses nearly identical chemical and physical properties to the target analyte, it experiences the same losses during extraction, cleanup, and derivatization and exhibits the same chromatographic behavior and ionization response. nih.govlipidmaps.org This co-analysis effectively nullifies matrix effects and variations in instrument response, leading to superior accuracy and precision. lipidmaps.org The quantification is performed by measuring the ratio of the mass spectrometric signal of the native analyte (HDMF) to that of the labeled internal standard (¹³C₂-HDMF). researchgate.netnih.gov
The analysis of food and beverage samples presents significant challenges due to the complexity of the matrix, which contains a multitude of compounds that can interfere with the analysis or suppress the analyte's signal in the mass spectrometer. The SIDA method using ¹³C₂-HDMF is exceptionally effective at ensuring high precision and accuracy in such matrices.
Studies on analogous compounds and methods demonstrate the typical performance of SIDA in complex food systems. For instance, SIDA methods developed for other Maillard reaction products and flavor compounds in matrices like wheat beer, maize, and fruit have reported excellent recovery rates and low relative standard deviations (RSD). nih.govresearchgate.netmdpi.com Recoveries are frequently in the range of 90-110%, with precision (RSD) often below 5%. nih.govmdpi.comresearchgate.net For example, an HPLC-based method for HDMF in strawberries showed recoveries greater than 90%. nih.gov A SIDA method for mycotoxins in maize reported recoveries between 97% and 111%. nih.gov This high level of performance is directly attributable to the ability of the stable isotope-labeled internal standard to perfectly mimic the analyte, thus providing reliable correction for any matrix-induced variations or procedural losses.
Table 1: Representative Performance Data for SIDA in Complex Food Matrices
This table illustrates the typical validation parameters achieved with Stable Isotope Dilution Assays for analyte quantification in challenging food matrices, based on reported data for similar compounds.
| Parameter | Typical Value Range | Significance in Complex Matrices |
| Accuracy (Recovery) | 90% - 110% | Demonstrates that the method accurately measures the true amount of the analyte, correcting for matrix signal suppression/enhancement. |
| Precision (RSD) | < 10% (often < 5%) | Indicates high reproducibility of the measurement, even with the inherent variability of complex samples. |
| Linearity (R²) | > 0.99 | Confirms a proportional response across a range of concentrations, essential for accurate quantification. |
| Limit of Quantification (LOQ) | Low µg/kg to mg/kg | Shows the method is sensitive enough to detect and reliably quantify the analyte at relevant trace levels in food. |
The development of a robust SIDA method for HDMF using its ¹³C₂-labeled standard involves several key steps. The synthesis of high-purity ¹³C₂-HDMF is the prerequisite for its use as an internal standard. researchgate.netnih.gov The analytical method itself typically employs gas chromatography coupled with mass spectrometry (GC-MS).
The general procedure involves:
Sample Spiking: A precise amount of ¹³C₂-HDMF solution is added to the sample homogenate.
Extraction: The analytes (both native and labeled) are extracted from the matrix, often using solvent extraction or solid-phase microextraction (SPME).
GC-MS Analysis: The extract is injected into the GC-MS system. The gas chromatograph separates HDMF from other volatile compounds. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Quantification: The instrument monitors specific mass-to-charge (m/z) ions corresponding to both the analyte and the internal standard. For HDMF, the molecular ion ([M]⁺) is m/z 128. For ¹³C₂-HDMF, the molecular ion is shifted by two mass units to m/z 130. lipidmaps.org A calibration curve is constructed by plotting the ratio of the peak areas (Area m/z 128 / Area m/z 130) against the concentration of the analyte.
Method validation is performed according to established guidelines to ensure reliability, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, as outlined in Table 1. nih.gov
Beyond quantification, ¹³C₂-HDMF is an invaluable tool for fundamental studies of molecular structure and reaction mechanisms using tandem mass spectrometry (MS/MS). By comparing the fragmentation patterns of the labeled and unlabeled compounds, chemists can deduce the origin of each fragment ion, confirm structural assignments, and understand complex gas-phase ion chemistry. lipidmaps.org This is particularly useful for distinguishing between isomers and elucidating the intricate rearrangements that molecules can undergo upon ionization. lipidmaps.org
When HDMF is analyzed by GC-MS using electron ionization (EI), it produces a characteristic mass spectrum containing a molecular ion and several fragment ions. The presence of two ¹³C atoms in ¹³C₂-HDMF results in predictable mass shifts for the molecular ion and any fragment ions that retain the labeled carbon atoms.
A key study on the fragmentation of 3(2H)-furanones detailed these shifts. lipidmaps.org The molecular ion of unlabeled HDMF appears at m/z 128. For doubly labeled ¹³C₂-HDMF, this ion shifts to m/z 130, confirming the incorporation of two ¹³C atoms. By analyzing the fragments, the location of the label can be traced. For instance, the loss of a methyl group (-CH₃) from unlabeled HDMF results in a fragment at m/z 113. In ¹³C₂-HDMF (where the labels are on the methyl groups), fragments corresponding to the loss of both labeled and unlabeled methyl groups can be observed, providing insight into the molecule's structure. This precise tracking of mass shifts is a powerful method for confirming the identity of an analyte and elucidating its structure. lipidmaps.orgresearchgate.net
Table 2: Key Ions in the Mass Spectra of HDMF and ¹³C₂-HDMF
This table shows the mass-to-charge ratio (m/z) for the molecular ion and a significant fragment ion of unlabeled HDMF and its ¹³C₂-labeled isotopologue, illustrating the isotopic shift used for structural elucidation. Data is derived from fragmentation studies. lipidmaps.org
| Ion Description | Unlabeled HDMF (m/z) | ¹³C₂-HDMF (m/z) | Significance |
| Molecular Ion [M]⁺ | 128 | 130 | Confirms the presence of two ¹³C atoms in the labeled molecule. Used as a primary quantifier ion in SIDA. |
| [M-CO]⁺ | 100 | 102 | Indicates the loss of a carbonyl (CO) group. The +2 shift shows the labels are not on the lost CO group. |
| [M-CH₃CO]⁺ | 85 | 87 | Represents the loss of an acetyl radical. The +2 shift indicates the labeled carbons are retained in this fragment. |
| [CH₃CO]⁺ | 43 | 45 | Represents the acetyl cation. The +2 shift confirms that a labeled methyl group is part of this common fragment. |
Tandem mass spectrometry (GC-MS/MS) allows for the isolation of a specific ion (e.g., the molecular ion at m/z 130) which is then fragmented through collision-induced dissociation (CID) to produce a secondary mass spectrum. Using ¹³C₂-HDMF in such experiments provides a clear map to trace the atoms through complex fragmentation pathways and molecular rearrangements.
Studies have used this approach to propose detailed fragmentation mechanisms for 3(2H)-furanones. lipidmaps.org For example, a significant fragmentation pathway for HDMF involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) to produce an ion at m/z 100. By analyzing ¹³C₂-HDMF, researchers can determine if the lost CO molecule originates from the furanone ring's C3 or C4 position. The observation that the resulting fragment ion is at m/z 102 ([M-CO]⁺) in the labeled compound's spectrum demonstrates that the labeled methyl groups are not involved in this loss. lipidmaps.org This type of analysis, made possible by isotopic labeling, allows scientists to build a comprehensive picture of the molecule's behavior under energetic conditions, confirming structures and revealing fundamental chemical principles. lipidmaps.org
Fragmentation Pathway Analysis with 13C-Labeling (GC-MS/MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation and quantification of isotopically labeled compounds like 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2.
The precise assignment of ¹³C-NMR chemical shifts is fundamental for verifying the position of isotopic labels within the 2,5-Dimethyl-4-hydroxy-3(2H)-furanone molecule. In this compound, the ¹³C labels are typically introduced at the C2 and C5 positions. The chemical shifts for the carbon atoms in the unlabeled molecule provide a reference for identifying the enriched signals.
A study on dihydro-3(2H)-furanone derivatives demonstrated that the chemical shift of the C-5 methyl carbons appears at a lower field (further downfield) compared to the C-2 methyl carbons. researchgate.net This information is crucial for assigning the signals in the ¹³C-labeled analogue. Based on available spectral data for similar furanone structures, the approximate chemical shifts for the core carbons can be estimated. chemicalbook.comresearchgate.netchemicalbook.com
Interactive Data Table: Estimated ¹³C-NMR Chemical Shifts for 2,5-Dimethyl-4-hydroxy-3(2H)-furanone
| Carbon Atom | Estimated Chemical Shift (ppm) | Notes |
| C2 | ~75 | Labeled position |
| C3 | ~195 | Carbonyl carbon |
| C4 | ~145 | Ene-diol carbon |
| C5 | ~80 | Labeled position |
| 2-CH₃ | ~15 | |
| 5-CH₃ | ~20 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions. The labeled positions (C2 and C5) would exhibit significantly enhanced signal intensity in the ¹³C-NMR spectrum of the enriched compound.
Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming isotopic enrichment and elucidating the precise location of the ¹³C labels. columbia.edusdsu.eduyoutube.com
HSQC: This 2D experiment correlates the chemical shifts of protons with the chemical shifts of directly bonded carbons. columbia.edusdsu.edu In an HSQC spectrum of this compound, strong cross-peaks would be observed between the protons of the methyl groups and the enriched C2 and C5 carbons, providing direct evidence of labeling at these positions. The sensitivity of HSQC is significantly higher than direct ¹³C detection, making it advantageous for samples with limited quantity. magritek.com
The use of deuteration in conjunction with multi-dimensional NMR can further enhance spectral resolution and sensitivity, which is especially beneficial for studying larger molecules or complex mixtures.
Quantitative NMR (qNMR) is a highly accurate method for determining both the isotopic purity and the absolute concentration of this compound. ox.ac.ukethz.ch This technique relies on the principle that the area of an NMR signal is directly proportional to the number of corresponding nuclei. diva-portal.org
For isotopic purity determination , the relative integrals of the signals corresponding to the ¹³C-labeled positions are compared to those of any residual unlabeled compound. A high signal-to-noise ratio is essential for accurate integration. ox.ac.uk
For absolute concentration determination , a certified reference material (calibrant) of known concentration is added to the sample. ethz.ch By comparing the integral of a signal from the analyte with the integral of a signal from the calibrant, the precise concentration of the labeled furanone can be calculated. This method is crucial for applications requiring exact quantities of the labeled standard.
Chromatographic Separations Coupled with Isotopic Detection
Chromatographic techniques coupled with mass spectrometry are essential for the separation and sensitive detection of isotopically labeled compounds from complex matrices.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for the precise measurement of isotope ratios in specific compounds separated from a mixture. nih.govthermofisher.com In this method, the eluent from the GC column is combusted, converting the organic compounds into CO₂ gas. thermofisher.com The resulting gas is then introduced into an isotope ratio mass spectrometer, which measures the ¹³C/¹²C ratio with high precision. scripps.edu
This technique is particularly valuable for determining the isotopic enrichment of this compound, especially at low concentrations. The high resolving power of the GC ensures that the analyte is separated from other matrix components, preventing interference in the isotope ratio measurement. thermofisher.com Due to the polarity of the furanone, derivatization may be necessary to improve its chromatographic behavior. nih.gov Isotope fractionation can occur during GC separation, which can be leveraged to enhance the measurement of low levels of isotopic labeling. nih.gov
Interactive Data Table: GC-IRMS Parameters for Isotopic Analysis
| Parameter | Typical Setting | Purpose |
| GC Column | Fused silica (B1680970) capillary column (e.g., HP-5) | Separation of analytes |
| Carrier Gas | Helium | Mobile phase |
| Injection Mode | Splitless | To maximize analyte transfer to the column |
| Combustion Furnace | ~950 °C with CuO/NiO catalyst | Conversion of analyte to CO₂ |
| Mass Spectrometer | Isotope Ratio Mass Spectrometer | High-precision measurement of m/z 44, 45, and 46 |
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a versatile and sensitive approach for the analysis of this compound, especially in biological or food matrices. nih.govresearchgate.net LC methods are well-suited for polar and thermally labile compounds, often eliminating the need for derivatization. uab.edu
Reversed-phase HPLC using a C18 column is a common method for separating the furanone from other components. researchgate.netsielc.com The mobile phase typically consists of an aqueous component (often with a formic acid or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com
For detection, tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. nih.gov In the case of this compound, the precursor ion would have an m/z of 131 (for [M+H]⁺), which is 2 mass units higher than the unlabeled compound (m/z 129). imreblank.ch By monitoring specific fragmentation transitions in multiple reaction monitoring (MRM) mode, both the labeled and unlabeled forms can be quantified with high accuracy, even in complex samples. nih.gov Chemical isotope labeling LC-MS is another advanced technique that can be employed for quantitative metabolomics analysis. tmiclinode.com
Computational Chemistry and Spectroscopic Simulations of Labeled Compounds
The advent of sophisticated computational tools has revolutionized the study of complex molecules, and isotopically labeled compounds such as this compound are no exception. Computational chemistry and spectroscopic simulations provide a powerful, non-destructive lens through which the subtle yet significant effects of isotopic substitution can be predicted, analyzed, and understood at a molecular level. These in silico methods are not only cost-effective but also offer a theoretical framework for interpreting experimental data, particularly from nuclear magnetic resonance (NMR) and vibrational spectroscopy.
At the heart of these simulations lie the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of the molecule. nih.govaps.org For a molecule like 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, introducing two ¹³C isotopes does not significantly alter the molecular geometry or the electronic potential energy surface. However, it has a profound impact on properties that depend on nuclear mass and nuclear spin.
Spectroscopic simulations for isotopically labeled compounds primarily focus on predicting how the substitution of an atom with its heavier isotope affects the resulting spectra. In the case of this compound, the key areas of investigation are NMR and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation:
The most significant and directly observable effect of ¹³C labeling is in NMR spectroscopy. While the natural abundance of ¹³C is only about 1.1%, strategic enrichment with ¹³C provides a wealth of structural and dynamic information. frontiersin.org Computational methods can predict ¹³C NMR spectra with a high degree of accuracy. acdlabs.combruker.comcaspre.ca
The process typically involves:
Geometry Optimization: The first step is to calculate the most stable three-dimensional structure of the molecule using methods like DFT. acs.org
Chemical Shift Calculation: Once the geometry is optimized, the magnetic shielding tensor for each nucleus is calculated. The isotropic shielding value is then used to determine the chemical shift. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov
For this compound, the simulation would predict the chemical shifts for all carbon atoms. The two labeled carbons would, of course, be directly observed. Furthermore, the presence of adjacent ¹³C atoms would give rise to ¹³C-¹³C spin-spin coupling, a phenomenon that is statistically improbable in unlabeled compounds. frontiersin.org Simulating these coupling constants provides invaluable data for confirming the connectivity of the carbon skeleton.
Software packages are available that combine various prediction engines, including machine learning, HOSE-code, and increment-based methods, to enhance the accuracy of predicted NMR spectra. bruker.commestrelab.com These tools can simulate the entire spectrum, including chemical shifts and coupling constants, for a given structure.
Hypothetical ¹³C NMR Chemical Shift Data for 2,5-Dimethyl-4-hydroxy-3(2H)-furanone and its ¹³C₂ Labeled Analog
The following interactive table illustrates the kind of data that would be generated from a computational simulation of the ¹³C NMR spectrum. The exact positions of the ¹³C labels would determine which signals are enhanced and which couplings are observed. For this example, let's assume the labels are at the C2 and C5 positions.
| Atom | Unlabeled Predicted Chemical Shift (ppm) | Labeled (¹³C₂) Predicted Chemical Shift (ppm) | Expected ¹J(C,C) Coupling (Hz) |
| C2 | ~80 | ~80 | ~35-45 (with C3) |
| C3 | ~190 | ~190 | ~35-45 (with C2), ~50-60 (with C4) |
| C4 | ~150 | ~150 | ~50-60 (with C3), ~50-60 (with C5) |
| C5 | ~75 | ~75 | ~50-60 (with C4) |
| C2-CH₃ | ~20 | ~20 | |
| C5-CH₃ | ~15 | ~15 |
Vibrational Spectroscopy Simulation:
Isotopic labeling also influences the vibrational modes of a molecule, which can be observed in its infrared (IR) and Raman spectra. The substitution of a ¹²C atom with a heavier ¹³C atom will cause a shift in the vibrational frequency of the bonds involving that carbon atom.
Computational simulations can predict these vibrational frequencies. The process involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the force constants of the bonds.
Spectrum Generation: From the force constants and atomic masses, the vibrational frequencies and their corresponding intensities are calculated, leading to a simulated IR or Raman spectrum.
For this compound, the simulations would predict a lowering of the frequencies for stretching and bending modes involving the two labeled carbon atoms. For instance, the C-C and C-O stretching frequencies associated with the labeled positions would be expected to shift to lower wavenumbers compared to the unlabeled compound. By comparing the simulated spectra of the labeled and unlabeled molecules, specific vibrational modes can be assigned with greater confidence.
Metabolic Fate and Isotopic Tracing Studies of 2,5 Dimethyl 4 Hydroxy 3 2h Furanone 13c2
In Vitro Metabolic Investigations Using Labeled Compounds
In vitro studies using isotopically labeled compounds such as 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 are fundamental to elucidating specific biochemical and cellular processes without the complexities of a whole-organism system. These investigations allow for a detailed examination of enzymatic activities and cellular transport mechanisms.
Enzymatic Biotransformations and Reaction Kinetics
The enzymatic formation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) is a key step in the development of the characteristic aroma of strawberries. The final step in its biosynthesis is catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), previously identified as a quinone oxidoreductase (FaQR). nih.gov This ripening-induced enzyme facilitates the NAD(P)H-dependent reduction of the highly reactive precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.gov
The characterization of the native DMHF-forming activity has revealed a temperature optimum of 37°C and a broad pH optimum around 7.0. nih.gov The reaction is completely inhibited at pH values below 4.0 and above 8.0. nih.gov The formation of DMHF is a two-substrate reaction, with its kinetics dependent on the concentrations of both D-fructose-1,6-diphosphate and NADH. nih.gov Due to the instability of the natural precursor HMMF in aqueous solutions, direct kinetic parameters for FaEO with HMMF have been challenging to determine. nih.gov However, studies using a more stable substrate analogue, (2E)-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF), have provided valuable insights into the enzyme's kinetics. nih.gov
Table 1: Apparent Michaelis-Menten (Km) and Maximum Velocity (Vmax) values for enzymes involved in DMHF formation.
| Enzyme | Substrate | Apparent Km | Apparent Vmax |
|---|---|---|---|
| Enone Oxidoreductase (FaEO) | (2E)-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) | 2.1 ± 0.1 mM | 56 ± 3.6 nkat/mg |
| Native DMHF-forming activity | D-fructose-1,6-diphosphate | 3.5 mM | Not determined |
| Native DMHF-forming activity | NADH | 30 µM | Not determined |
Data sourced from Raab et al. (2006). nih.gov
While these data are for the unlabeled compound and its analogues, they provide a foundational understanding of the enzymatic landscape that this compound would encounter. The introduction of the ¹³C₂ label is not expected to significantly alter the enzymatic kinetics, as the mass difference is minimal and does not typically affect the transition state energies of the reactions.
Cellular Uptake and Intracellular Distribution Studies in Model Systems
To understand the bioavailability and metabolic impact of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, it is crucial to investigate its transport across cellular barriers and its subsequent localization within the cell. The Caco-2 cell monolayer model, a widely accepted in vitro model for the human intestinal epithelium, has been employed to study the absorption of furanones. nih.govsigmaaldrich.com
Studies on the transport of unlabeled 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) across Caco-2 cell monolayers have demonstrated that its transport is not saturable even at concentrations up to 500 µM and occurs in both the apical to basal and basal to apical directions. nih.govsigmaaldrich.com This suggests that the uptake is not mediated by a specific transporter but rather occurs via passive diffusion through the paracellular pathway. nih.gov The permeability of DMHF was found to be similar to other related furanones like 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) and 4-hydroxy-5-methyl-3(2H)-furanone (HMF). sigmaaldrich.com In contrast, the glycosylated form, HDMF-glucoside, was poorly absorbed. sigmaaldrich.com
Table 2: Permeability of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone across Caco-2 Cell Monolayers.
| Compound | Concentration Range | Transport Mechanism | Key Finding |
|---|---|---|---|
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Up to 500 µM | Passive Diffusion (Paracellular) | Transport is not saturable. |
Based on findings from Schwab (2013) and Absorption of 3(2H)-furanones by human intestinal epithelial Caco-2 cells. nih.govsigmaaldrich.com
Information regarding the specific intracellular distribution of this compound is limited. However, a study on the antimicrobial properties of unlabeled DMHF in Candida albicans showed that it arrested the cell cycle at the S and G2/M phase, suggesting a potential interaction with intracellular components related to cell division. nih.gov Further research using labeled compounds and high-resolution imaging techniques would be necessary to precisely map its subcellular localization.
Metabolic Flux Analysis (MFA) and Metabolomics with 13C2-Labeled Tracers
Metabolic Flux Analysis (MFA) using stable isotope tracers like ¹³C is a powerful technique to quantify the rates of metabolic reactions within a cell. mdpi.com By tracking the incorporation of labeled atoms into various metabolites, MFA can provide a detailed map of cellular metabolism. mdpi.com
Quantitative Flux Determinations in Microbial Cell Cultures
The yeast Zygosaccharomyces rouxii is known to produce 2,5-Dimethyl-4-hydroxy-3(2H)-furanone from D-fructose-1,6-bisphosphate. cnif.cn While specific MFA studies using this compound as a tracer are not yet available, the principles of ¹³C-MFA are well-established for elucidating metabolic pathways in various microorganisms, including yeasts like Saccharomyces cerevisiae. nih.govnih.gov Such studies typically involve culturing the microorganism on a ¹³C-labeled substrate and analyzing the isotopic enrichment in key metabolites and proteinogenic amino acids. nih.gov
Isotopic Fingerprinting for Metabolic Pathway Mapping
Isotopic fingerprinting, a qualitative application of tracer analysis, is instrumental in identifying active metabolic pathways. By feeding cells a labeled precursor and analyzing the labeling patterns in downstream metabolites, it is possible to trace the flow of atoms through the metabolic network.
Studies using isotopically labeled glucose and fructose (B13574) have been crucial in mapping the biosynthetic pathway of DMHF in strawberries. fao.org When [U-¹³C₆]-D-fructose was applied to strawberry fruits, the resulting DMHF was found to be fully labeled, indicating that the entire carbon skeleton of fructose is incorporated into the furanone. nih.gov Furthermore, experiments with [2-²H]-D-glucose resulted in the formation of [1- or 6-²H]-DMHF. fao.org This isotopic shift is explained by the action of phosphohexose isomerase, which converts D-glucose to D-fructose-6-phosphate, a key intermediate in the DMHF biosynthetic pathway. fao.org These findings confirm that D-glucose is metabolized to D-fructose-6-phosphate before being transformed into the furanone. fao.org
While these studies trace the synthesis of DMHF from labeled precursors, the use of this compound as a starting material would allow for the tracing of its degradation and biotransformation pathways in various biological systems.
Integration of Multi-Omics Data with 13C-Tracing Data
The integration of data from multiple "omics" platforms—such as transcriptomics, proteomics, and metabolomics—with ¹³C-tracing data provides a comprehensive, systems-level understanding of metabolic regulation. While specific examples of such integration for this compound are not available, the methodology has been applied to elucidate complex biosynthetic pathways in plants and microorganisms. researchgate.netnih.gov
For instance, multi-omics approaches have been used to clarify the composition and metabolic profiles during the fermentation of traditional foods and beverages. researchgate.net In plant biology, the combination of genomics, transcriptomics, and metabolomics has been successful in identifying gene clusters and enzymes involved in the biosynthesis of specialized metabolites. nih.gov These integrative approaches are powerful for discovering novel biosynthetic pathways and for metabolic engineering applications. researchgate.netnih.gov The application of such a multi-omics strategy, combined with tracing experiments using this compound, would be a promising avenue for future research to fully unravel its metabolic network and regulatory mechanisms.
Investigation of Metabolic Conversion Pathways
The metabolic fate of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF), a significant flavor compound, has been a subject of interest in various biological systems, from microorganisms and plants to humans. The use of isotopically labeled compounds, such as this compound, is a powerful technique to trace and elucidate these metabolic pathways. While direct and extensive studies on the metabolic conversion of this compound are not widely documented, the metabolic pathways of the unlabeled compound are well-investigated. These studies provide a strong foundation for understanding how the 13C2-labeled analogue would be processed and tracked in biological systems.
The primary metabolic conversions of HDMF involve glucosylation, methylation, and glucuronidation. Isotopic tracing with this compound would allow for the precise tracking of the furanone backbone through these enzymatic transformations.
Biosynthesis and Precursor Tracing
The biosynthesis of HDMF has been extensively studied, particularly in strawberries and the yeast Zygosaccharomyces rouxii. nih.gov While the user's request is for the metabolism of this compound, understanding its formation provides context. Isotopic labeling studies using precursors like U-13C6-D-fructose have been instrumental in confirming that D-fructose-1,6-bisphosphate (FBP) is a key precursor. nih.govacs.org These studies have shown that the complete carbon skeleton of carbohydrates is incorporated into the HDMF molecule. mdpi.comnih.gov
The final step in the biosynthesis of HDMF in strawberries is the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), a reaction catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO). nih.govresearchgate.net
Metabolic Conversion in Plants and Microorganisms
In plants such as strawberries, HDMF undergoes further metabolism, primarily through glucosylation and methylation, to form derivatives like 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) and HDMF-β-D-glucoside. nih.govresearchgate.net The glucosylation is a stabilization mechanism for the relatively unstable HDMF molecule. mdpi.comresearchgate.net An unspecific glucosyltransferase is thought to be responsible for this conversion. mdpi.com In isotopic tracing studies using this compound, the 13C2-labeled furanone core would be expected to be found in these glucosylated and methylated derivatives.
Table 1: Key Enzymes and Metabolites in the Furanone Pathway
| Precursor/Metabolite | Converting Enzyme | Resulting Product | Organism/System |
|---|---|---|---|
| D-Fructose-1,6-bisphosphate | Multiple enzymatic steps | 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | Strawberry, Zygosaccharomyces rouxii |
| 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | Fragaria x ananassa enone oxidoreductase (FaEO) | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) | Strawberry |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) | Glucosyltransferase | HDMF-β-D-glucoside | Plants |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) | O-methyltransferase | 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) | Strawberry |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) | UDP-glucuronosyltransferase | Furaneol (B68789) glucuronide | Humans |
Metabolism in Humans
In humans, the bioavailability and metabolism of HDMF have been investigated following the consumption of strawberries. nih.gov The primary metabolic pathway for HDMF in humans is glucuronidation. nih.gov After ingestion, HDMF is absorbed and metabolized in the liver, where UDP-glucuronosyltransferase enzymes conjugate it with glucuronic acid. The resulting metabolite, Furaneol glucuronide, is then excreted in the urine. nih.govphytohub.eu Studies have shown that a significant percentage of ingested HDMF is excreted as this glucuronide conjugate. nih.gov
When this compound is administered, it would be expected to follow the same metabolic fate. The 13C2-labeled furanone core would be conjugated with glucuronic acid, and the resulting labeled Furaneol glucuronide could be detected and quantified in urine, providing a direct measure of the absorption and metabolism of the parent compound.
Table 2: Isotopic Labeling in Metabolic Studies of HDMF
| Labeled Compound | Study Focus | Key Finding |
|---|---|---|
| U-13C6-D-fructose | Biosynthesis of HDMF | Confirmed D-fructose as a direct precursor, with the entire carbon skeleton being incorporated into the HDMF molecule. nih.gov |
| [1-13C]FBP | Biosynthesis of HDMF in Z. rouxii | Demonstrated that exogenously supplied FBP was transformed into HDMF. nih.gov |
| This compound | Metabolic Fate (projected) | The 13C2 label would be retained in the furanone ring structure during metabolic transformations such as glucosylation and glucuronidation, allowing for tracing of the parent compound. |
The investigation into the metabolic conversion pathways of this compound relies on the extensive knowledge of the metabolism of its unlabeled counterpart. The stability of the carbon-carbon bonds within the furanone ring ensures that the 13C2 label would serve as a reliable tracer through the key metabolic steps of glucosylation in plants and glucuronidation in humans.
Mechanistic Probing of Biochemical and Chemical Interactions Via Isotopic Labeling
Studying Reactivity and Degradation Pathways of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2
The introduction of two 13C atoms into the 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) molecule provides a distinct mass signature that allows for the precise tracking of its transformation and degradation. This is particularly valuable in complex environments such as food matrices and biological systems.
Isotope Effects in Reaction Rate Determinations
The replacement of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). harvard.edu This effect arises primarily from the difference in zero-point vibrational energies between the isotopically substituted and unsubstituted molecules. baranlab.org For carbon-13, the mass increases by approximately 8%, resulting in smaller KIEs compared to the doubling of mass when hydrogen is replaced by deuterium (B1214612). harvard.edu
Tracing Molecular Transformations under Controlled Conditions
Isotopic labeling is a powerful method for tracing the fate of molecules in complex reaction mixtures. The use of 13C-labeled precursors has been instrumental in understanding the formation pathways of HDMF in both biological and chemical systems.
In the biosynthesis of HDMF in strawberries (Fragaria x ananassa), feeding experiments with 13C-labeled glucose and fructose (B13574) have demonstrated that the carbon backbone of these sugars is incorporated into the furanone ring. This indicates that these carbohydrates are key precursors in the natural formation of this important flavor compound.
Studies on the Maillard reaction, a primary chemical pathway for the formation of HDMF in thermally processed foods, have also utilized 13C-labeled precursors to distinguish between different formation mechanisms. For example, by using [1-13C]-D-xylose, researchers can track the incorporation of specific carbon atoms into the final HDMF molecule, providing evidence for pathways such as chain elongation of sugar fragments versus direct sugar fragmentation and recombination.
The stability of HDMF itself is influenced by factors such as pH. nih.gov While direct studies on the degradation of this compound were not found, it is expected that its stability profile would be similar to the unlabeled compound, though minor differences in reaction rates due to isotope effects could exist.
Elucidation of Molecular Recognition and Binding Events
The interaction of small molecules with proteins and enzymes is fundamental to many biological processes. Isotopic labeling, particularly with 13C, in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful approach to study these interactions at an atomic level.
Ligand-Protein Interactions with 13C-Labeled Ligands
While direct studies employing this compound to probe ligand-protein interactions were not identified in the available literature, the principles of such investigations are well-established. When a 13C-labeled ligand binds to a protein, changes in the chemical environment of the labeled carbon atoms can be detected by 13C-NMR. These changes in chemical shifts can be used to map the binding interface and determine the binding affinity.
A recent study investigated the interaction of unlabeled HDMF with soy protein isolate, demonstrating that it can competitively bind to sites that also bind off-flavor compounds like hexanal. nih.gov This suggests that HDMF can interact with proteins, and the use of this compound in similar experiments could provide more detailed insights into the specific amino acid residues involved in the binding.
Investigation of Enzymatic Active Site Mechanisms
The biosynthesis of HDMF in strawberries involves the enzyme Fragaria x ananassa enone oxidoreductase (FaEO). While studies have used deuterium labeling on surrogate substrates to investigate the stereochemistry of the reaction catalyzed by FaEO, research specifically utilizing this compound to probe the active site mechanism was not found.
In principle, 13C-labeled substrates are valuable tools for elucidating enzymatic mechanisms. By analyzing the isotopic signature of the product, one can infer details about bond formations and cleavages that occur within the enzyme's active site. For an enzyme like FaEO, using a 13C-labeled precursor and analyzing the resulting 2,5-Dimethyl-4-hydroxy-3(2H)-furanone could confirm the origin of each carbon atom and provide clues about the catalytic mechanism.
Research into Biological Signaling Mechanisms
Unlabeled 2,5-Dimethyl-4-hydroxy-3(2H)-furanone has been shown to possess interesting biological activities, including antimicrobial properties and the ability to modulate quorum sensing in bacteria. baranlab.orgnih.govnih.govnih.gov Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.
Quorum Sensing Interference Studies (General Furanones)
Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. nih.gov This process relies on the production and detection of small signaling molecules called autoinducers, such as N-acyl homoserine lactones (AHLs) in many Gram-negative bacteria. researchgate.net Furanones, particularly halogenated derivatives isolated from marine algae, have been identified as potent inhibitors of QS, making them attractive candidates for novel anti-virulence therapies. researchgate.netoup.comnih.gov
The mechanism of QS interference by furanones is multifaceted. They are structural analogs of AHLs and can act as competitive antagonists for the LuxR-type transcriptional regulators. nih.gov Studies have shown that furanones can destabilize these regulatory proteins, leading to their accelerated degradation. researchgate.net This prevents the activation of QS-dependent genes, thereby reducing the expression of virulence factors without directly killing the bacteria, which may reduce the selective pressure for resistance development. nih.govoup.com
In vivo studies using a Pseudomonas aeruginosa lung infection model in mice demonstrated that synthetic furanones successfully interfered with AHL signaling. oup.comresearchgate.net This interference led to a decrease in the expression of QS-regulated genes, accelerated bacterial clearance from the lungs, and significantly prolonged the survival of the infected mice. oup.com The use of isotopically labeled furanones in such studies is critical for determining their distribution, stability, and specific molecular interactions within the host, providing definitive evidence of their mechanism of action. For instance, a tritiated (³H) halogenated furanone was used to assay for an in vivo interaction with the LuxR protein, which revealed that the protein's half-life was drastically reduced in the presence of the furanone. researchgate.net
Table 1: Research Findings on Furanone Interference with Quorum Sensing
| Study Focus | Model Organism | Key Findings | Reference(s) |
|---|---|---|---|
| In vivo QS Inhibition | Pseudomonas aeruginosa (mouse lung infection model) | Synthetic furanones suppressed bacterial QS, leading to reduced virulence and enhanced bacterial clearance. | oup.com, researchgate.net |
| Mechanism of Action | Escherichia coli (expressing LuxR) | Halogenated furanones accelerate the turnover and degradation of the LuxR transcriptional regulator protein. | researchgate.net |
| Molecular Target Interaction | Pseudomonas aeruginosa | Molecular docking studies show furanones bind stably to QS receptors LasR and RhlR, acting as antagonists. | nih.gov |
| Biofilm and Motility Inhibition | Pseudomonas aeruginosa (including clinical isolates) | Brominated furanones inhibited biofilm formation and swarming motility, both QS-regulated phenotypes. | nih.gov |
Plant-Microbe and Inter-Organismal Chemical Communication
Chemical communication between plants and microbes is a critical determinant of outcomes in both symbiotic and pathogenic interactions. frontiersin.org Unraveling the complex exchange of metabolites in these interactions is challenging due to the shared metabolic pathways between the organisms. Stable isotope labeling offers a robust solution to this problem by allowing researchers to distinguish between plant- and microbe-derived metabolites. frontiersin.orgresearchgate.netnih.gov
A proof-of-concept study utilized this approach by labeling the metabolome of the plant pathogen Pseudomonas syringae pv. tomato (Pst) DC3000 with heavy isotopes. researchgate.netnih.gov When these labeled bacteria were incubated with Arabidopsis thaliana epidermal peels, researchers could use mass spectrometry to specifically track the plant's metabolic response to the infection without interference from bacterial metabolites. frontiersin.orgresearchgate.net This methodology enables the precise identification of plant signaling and defense pathways that are modulated by the pathogen. frontiersin.org
While not directly tested with this compound, this isotopic labeling strategy is directly applicable. Introducing a labeled version of a signaling molecule like DMHF, which is known to be produced by some microorganisms, would allow for unambiguous tracking of its uptake by the plant, its transport within plant tissues, and its effect on plant gene expression and metabolic pathways. nih.gov This approach can definitively clarify the role of specific microbial compounds in influencing plant defense responses or in mediating symbiotic relationships. Isotopic labeling has been successfully used to track the synthesis and transport of other complex molecules, like alkaloids, in single plant cells, demonstrating the power of this technique to probe biosynthetic pathways at a high resolution. biorxiv.org
Table 2: Application of Isotopic Labeling in Plant-Microbe Interaction Studies
| Research Application | Methodology | Outcome | Reference(s) |
|---|---|---|---|
| Differentiating Metabolomes | Labeling pathogen (P. syringae) with heavy isotopes and co-incubating with plant tissue (A. thaliana). | Successful differentiation of plant and bacterial metabolites, enabling a focused analysis of the plant's response to infection. | frontiersin.org, researchgate.net, nih.gov |
| Tracing Metabolic Flux | Monitoring the incorporation of a deuterium-labeled precursor (tryptamine) into alkaloids. | Glimpse into the rate of synthesis and transport of complex metabolites within single plant cells. | biorxiv.org |
| General Principle | Introducing isotopes into compounds to serve as unique markers or tracers. | Allows tracking of the behavior, metabolism, and distribution of labeled substances within biological organisms. | creative-proteomics.com |
Mechanisms of Cellular Response (e.g., Melanogenesis pathways)
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been shown to inhibit melanogenesis, the process of melanin (B1238610) production. nih.gov This has generated interest in its potential as a depigmenting agent for treating hyperpigmentation disorders. nih.gov Mechanistic studies have focused on how DMHF interferes with the signaling pathways that regulate melanin synthesis in melanocytes.
Melanogenesis is primarily stimulated by the α-melanocyte-stimulating hormone (α-MSH), which triggers a signaling cascade involving cyclic AMP (cAMP). nih.govnih.gov Research on B16 melanoma cells has shown that DMHF significantly inhibits α-MSH-induced melanin production and the activity of tyrosinase, the rate-limiting enzyme in melanogenesis. nih.gov
Further investigation into the molecular mechanism revealed that DMHF does not block the production of cAMP itself. Instead, it acts downstream in the signaling pathway. nih.gov Specifically, DMHF inhibits the phosphorylation of the cAMP response element-binding protein (CREB). nih.gov This is a critical step, as phosphorylated CREB is responsible for activating the transcription of microphthalmia-associated transcription factor (MITF), which in turn is the master regulator of melanogenic genes like tyrosinase. nih.govmdpi.com By preventing CREB phosphorylation, DMHF effectively suppresses the entire downstream cascade, leading to reduced production of MITF, tyrosinase, and other related proteins, ultimately inhibiting melanin synthesis. nih.gov Another furanone, 4-hydroxy-5-methyl-3[2H]-furanone (HMF), was also shown to inhibit melanogenesis through a dual mechanism of inhibiting both tyrosinase gene expression and the enzymatic activity of pre-existing tyrosinase. researchgate.net
The use of this compound in these studies would be invaluable for quantifying its uptake into the cells and identifying any potential metabolic transformations it might undergo. This would confirm that the observed effects are due to the parent compound and not a metabolite, adding another layer of precision to the mechanistic understanding.
Table 3: Mechanistic Details of Melanogenesis Inhibition by DMHF
| Target/Pathway | Effect of DMHF | Mechanism | Reference(s) |
|---|---|---|---|
| Melanin Content & Tyrosinase Activity | Significantly inhibited in α-MSH-stimulated B16 melanoma cells. | Downstream suppression of the melanogenesis pathway. | nih.gov |
| cAMP Signaling | Inhibits the pathway downstream of cAMP production. | Does not inhibit cAMP production itself, but blocks subsequent steps. | nih.gov |
| CREB Phosphorylation | Blocked α-MSH-induced phosphorylation of CREB. | Prevents activation of CREB, a key transcription factor. | nih.gov |
| MITF and Tyrosinase Production | Reduced the α-MSH-induced production of MITF and tyrosinase proteins. | Suppression of the master regulator (MITF) of melanogenic genes. | nih.gov |
Advanced Applications and Future Research Directions
Development of ¹³C₂-HDMF as a Standard for Food Authenticity and Traceability Studies
The verification of food authenticity is a cornerstone of food safety and quality, ensuring products are genuine and accurately labeled. researchgate.net The use of stable isotope-labeled internal standards is a well-established method for achieving accurate measurements in complex matrices. thermofisher.com ¹³C₂-HDMF is an ideal candidate for a reference material in food authenticity studies for several reasons. As an isotopically labeled analog of the naturally occurring 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF), it shares identical chemical and physical properties, yet is distinguishable by its mass. This allows it to be used as an internal standard in quantitative mass spectrometry-based methods to correct for matrix effects and variations in sample extraction and analysis, leading to more precise and reliable results. thermofisher.com
Public documentary standards, such as those in the Food Chemicals Codex (FCC), are vital for defining the quality and purity of food ingredients. usp.org Developing ¹³C₂-HDMF as a certified reference material (CRM) would provide a benchmark for laboratories worldwide. Such standards are crucial for validating analytical methods used to detect food fraud, such as the undeclared addition of synthetic flavorings or the misrepresentation of a product's origin. usp.orgnih.gov For instance, since HDMF is a key odorant in fruits like pineapple and strawberry and is also formed during the Maillard reaction in processed foods, its concentration can be an indicator of quality or processing history. researchgate.netmdpi.com Using ¹³C₂-HDMF as a spike-in standard allows for the precise quantification of natural HDMF, helping to verify that its levels are consistent with authentic products.
Future work in this area will focus on establishing ¹³C₂-HDMF as an internationally recognized CRM. This involves inter-laboratory validation studies to confirm its stability and purity, and the development of standardized analytical protocols for its use. The availability of such a standard will bolster the integrity of the global food supply chain by providing a robust tool to combat economically motivated adulteration. usp.org
High-Throughput Screening Methodologies Incorporating Labeled Standards
High-throughput screening (HTS) is a drug discovery and research process that uses automation and robotics to test a large number of compounds for a specific biological activity. bmglabtech.com In the context of metabolomics and food science, HTS can be used to rapidly analyze thousands of samples for specific metabolites. wikipedia.org The incorporation of stable isotope-labeled standards like ¹³C₂-HDMF is critical for the quality and accuracy of these large-scale experiments. thermofisher.com
In HTS assays, particularly those using triple quadrupole mass spectrometry (QqQ MS), labeled internal standards are essential for compensating for analytical variability, including matrix effects, which can suppress or enhance the signal of the target analyte. thermofisher.com By adding a known amount of ¹³C₂-HDMF to each sample, researchers can normalize the signal of the endogenous, unlabeled HDMF, enabling accurate comparisons across thousands of samples, different analytical batches, and even different laboratories. thermofisher.com
The development of HTS methods incorporating ¹³C₂-HDMF could accelerate research in several areas. For example, screening large libraries of food extracts to identify factors that promote or inhibit the formation of HDMF during processing. Similarly, in biomedical research, HTS could be used to screen for compounds that modulate the metabolic pathways involving furanone-like structures. nih.gov
Table 1: Key Aspects of Labeled Standards in High-Throughput Screening
| Feature | Role of ¹³C₂-HDMF Standard | Benefit in HTS | Supporting Evidence |
|---|---|---|---|
| Quantification | Serves as an internal standard for calibration curves. | Enables precise and accurate measurement of endogenous HDMF concentration across many samples. | Use of stable isotope-labeled standards is a key principle for quantitative MS-based metabolomics. thermofisher.com |
| Matrix Effect Compensation | Mimics the analyte's behavior during ionization. | Corrects for signal suppression or enhancement caused by other molecules in the sample. | Labeled standards help compensate for matrix effects, allowing for more accurate comparisons of bio-samples. thermofisher.com |
| Quality Control | Used in Quality Control (QC) samples to monitor instrument performance. | Ensures the reliability and reproducibility of the screening data over time and across different plates. | Effective QC metrics are a critical component of high-quality HTS assays. wikipedia.org |
| Method Standardization | Facilitates the transfer of analytical methods between laboratories. | Allows for the generation of comparable data in multi-center studies. | Standardization across batches and laboratories requires the incorporation of stable isotope-labeled standards. thermofisher.com |
Future advancements will likely involve the creation of panels of multiple labeled standards, including ¹³C₂-HDMF, to allow for the simultaneous high-throughput quantification of a range of key flavor and aroma compounds.
Integration of ¹³C-Isotopomer Analysis with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. A key technique in this field is ¹³C Metabolic Flux Analysis (¹³C-MFA), which uses carbon-labeled substrates to trace the flow of atoms through metabolic networks. nih.gov The integration of ¹³C-isotopomer analysis provides a detailed picture of metabolic fluxes, offering more insight than simply measuring metabolite concentrations. nih.gov
Using a labeled compound like ¹³C₂-HDMF as a tracer allows researchers to follow its metabolic fate within a cell or organism. By analyzing the distribution of the ¹³C label in downstream metabolites using techniques like NMR spectroscopy or mass spectrometry, scientists can elucidate the pathways involved in its processing. pnas.orgresearchgate.net This approach can reveal how different metabolic pathways are interconnected and regulated. researchgate.net
For example, if cells are fed ¹³C₂-HDMF, researchers can track the ¹³C atoms as they are incorporated into central carbon metabolism intermediates, such as those in the TCA cycle. nih.gov This can provide quantitative data on the rate of furanone catabolism and its contribution to various metabolic pools. Such studies are invaluable for understanding the physiological effects of food components and for building comprehensive metabolic models. The use of multiple, complementary labeled tracers can further enhance the resolution and accuracy of these flux maps. nih.gov
Table 2: Research Findings from ¹³C-Isotopomer Analysis
| Research Area | Key Finding | Implication | Citation |
|---|---|---|---|
| Metabolic Flux Analysis | Parallel labeling experiments improve flux precision and the number of resolvable fluxes. | Using multiple tracers provides a more complete and accurate picture of the metabolic network. | nih.gov |
| Myocardial Metabolism | ¹³C isotopomer analysis can be integrated with existing methods to provide a quantitative assessment of myocardial energy metabolism. | The technique allows for direct study of substrate selection and fluxes in complex tissues like the heart. | nih.gov |
| Insulin (B600854) Secretion | ¹³C NMR isotopomer analysis of glutamate (B1630785) revealed a connection between pyruvate (B1213749) cycling and glucose-stimulated insulin secretion. | The method provides detailed metabolic information about pathways that intersect with the TCA cycle. | pnas.org |
| Cancer Metabolism | Combining ¹³C isotopomer analysis with hyperpolarized ¹³C spectroscopy may enable quantitative flux measurements in living tumors. | This integrated approach can provide new insights into the metabolic reprogramming that occurs in cancer cells. | researchgate.net |
Computational Modeling for Predicting Labeled Compound Behavior in Complex Systems
Computational chemistry and modeling provide powerful tools for predicting the behavior of molecules in complex environments, which can complement and guide experimental work. cmu.edumdpi.com For a labeled compound like ¹³C₂-HDMF, computational models can be used to predict its interactions, stability, and spectral properties.
One application is the use of quantum chemical calculations to predict how the inclusion of two ¹³C atoms might subtly alter the compound's vibrational frequencies, which could be useful for interpreting infrared (IR) spectra. mdpi.com More advanced modeling can simulate the behavior of ¹³C₂-HDMF within a complex food matrix or a biological system. Molecular dynamics simulations, for example, can model how the furanone interacts with proteins, such as olfactory receptors or metabolic enzymes, providing insights into the structural basis of its activity. mdpi.com
Furthermore, generative modeling of labeled graphs is an emerging area in computational chemistry that can be used to predict the properties of novel chemical structures. arxiv.org By representing molecules as labeled graphs, where nodes are atoms and edges are bonds, these models can learn structure-property relationships. acs.org Such models could be trained to predict the mass spectrometric fragmentation patterns of labeled compounds like ¹³C₂-HDMF, aiding in its identification and quantification in complex mixtures. These computational approaches can significantly reduce the experimental effort required to characterize new labeled standards and understand their behavior. cmu.edu
Unexplored Biosynthetic and Degradation Pathways for Labeled Furanones
While the primary biosynthetic pathway for HDMF in fruits is known to proceed from D-fructose-1,6-diphosphate, and it is also a well-known product of the Maillard reaction, there may be alternative or minor pathways that remain undiscovered. mdpi.comnih.gov Isotopic labeling is a powerful tool for elucidating such pathways.
By synthesizing ¹³C₂-HDMF with the labels at specific positions in the furanone ring, researchers can use it as a starting material to study its degradation. When introduced into a biological system (e.g., microbial culture, plant tissue, or animal model), the fate of the labeled carbons can be traced. If the ¹³C atoms appear in unexpected metabolites, it could signal the existence of a previously unknown degradation or biotransformation pathway. nih.gov
Conversely, feeding organisms with specifically labeled precursors (e.g., ¹³C-labeled sugars or amino acids) and then analyzing the resulting HDMF for the incorporation and position of the ¹³C label can provide definitive evidence for its biosynthetic origins. mdpi.com This technique can confirm the contribution of different precursors and intermediates to its formation under various conditions. While the major pathways for the unlabeled compound have been studied, the use of precisely labeled furanones and precursors offers a way to probe these processes with much higher resolution, potentially revealing subtle regulatory steps or alternative routes that are not otherwise apparent.
Future research should focus on using ¹³C₂-HDMF and other isotopomers in combination with advanced analytical techniques like high-resolution mass spectrometry and NMR to map these metabolic networks in greater detail. This could lead to new strategies for enhancing the natural flavor profiles of foods or understanding the physiological impact of furanone metabolism.
Q & A
Q. What are the optimal storage conditions to ensure the stability of 2,5-dimethyl-4-hydroxy-3(2H)-furanone-13C<sup>2</sup> in laboratory settings?
The compound should be stored in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation and degradation. It is stable in cool (below 25°C), dry environments, away from light. Post-opening, immediate use or re-sealing under nitrogen is critical to maintain purity. Long-term storage (>24 months) requires re-evaluation via GC or HPLC to confirm integrity .
Q. Which extraction methods are most effective for isolating volatile furanones like 2,5-dimethyl-4-hydroxy-3(2H)-furanone from complex matrices?
Solvent-Assisted Flavor Evaporation (SAFE) is superior for volatile recovery, particularly for heat-sensitive compounds, compared to purge-and-trap (P&T). SAFE minimizes thermal degradation and effectively isolates key odorants, as demonstrated in cheese and hazelnut studies. For isotopic analogs (e.g., 13C<sup>2</sup>), headspace-GC×GC-MS enhances sensitivity and resolves co-eluting peaks, critical for trace analysis .
Q. How can researchers confirm the purity of synthesized 2,5-dimethyl-4-hydroxy-3(2H)-furanone-13C<sup>2</sup>?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is standard. Melting point analysis (>75°C) and solubility tests (insoluble in water, soluble in propylene glycol) provide supplementary validation. Quantification via GC-MS using isotope dilution ensures accuracy for labeled compounds .
Advanced Research Questions
Q. What experimental strategies address challenges in quantifying 2,5-dimethyl-4-hydroxy-3(2H)-furanone-13C<sup>2</sup> in biological systems?
Use stable isotope labeling (13C<sup>2</sup>) with LC-HRMS or GC×GC-MS for precise tracing in metabolic studies. β-decay modeling of extraction kinetics (e.g., from roasted hazelnuts) helps differentiate matrix release rates. Isotope ratio monitoring improves signal specificity in complex biological samples .
Q. How does 2,5-dimethyl-4-hydroxy-3(2H)-furanone participate in Maillard reaction pathways to form sulfur-containing flavor compounds?
In reactions with cysteine or hydrogen sulfide, the compound forms thiophenes (e.g., 2,5-dimethylthiophene) and trithiolanes via Strecker degradation. Kinetic studies under controlled pH and temperature are essential to map intermediate formation. GC-MS and NMR are key for structural elucidation .
Q. What safety protocols are recommended for handling 2,5-dimethyl-4-hydroxy-3(2H)-furanone-13C<sup>2</sup> in compliance with regulatory standards?
Follow IFRA guidelines for dermal sensitization limits (e.g., ≤0.002% in leave-on cosmetics). Use local exhaust ventilation, nitrile gloves, and eye protection. Refer to RIFM safety assessments for systemic toxicity thresholds. Waste disposal must adhere to EPA/TSCA regulations .
Q. What mechanistic insights exist for the antibacterial activity of furanone derivatives, and how can they guide structural optimization?
Chlorinated analogs (e.g., 3,4-dichloro-5-hydroxy-2(5H)-furanone) disrupt biofilm formation in Pseudomonas aeruginosa via quorum sensing inhibition. Structure-activity relationship (SAR) studies suggest electronegative substituents enhance efficacy. In vitro assays with MIC/MBC determination are critical for lead optimization .
Q. How can isotopic labeling (13C<sup>2</sup>) elucidate the metabolic fate of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in plant or microbial systems?
Pulse-chase experiments with 13C-labeled precursors (e.g., glucose-13C<sup>6</sup>) track incorporation into furanone biosynthesis pathways. NMR or LC-HRMS quantifies isotopic enrichment in intermediates. This approach validated carbohydrate-to-furanone conversion in strawberries .
Methodological Notes
- Synthesis Optimization : Acetone aldehyde routes yield ~98% purity but require pH-controlled cyclization (pH 2.5–3.0) and reflux in ethanol. Isotopic labeling demands strict anhydrous conditions to avoid side reactions .
- Data Contradictions : Discrepancies in odor activity values (OAVs) between GC-olfactometry and sensory panels highlight matrix effects. Use reconstitution assays to validate key odorants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
